N-Type Calcium Channel Blockade vs. Benzhydrylpiperazine-Benzothiazole Analogs
The target compound is explicitly disclosed as an exemplar in a patent family claiming heterocyclic N-type calcium channel blockers, positioned alongside a panel of benzhydrylpiperazine analogs with varying heterocyclic acceptors [1]. While specific IC50 values for individual compounds are not publicly available in the patent, the SAR discussion indicates that the unsubstituted thiazole-2-yl acetamide moiety provides a distinct channel subtype interaction profile compared to benzothiazole analogs (e.g., 2-(4-benzhydrylpiperazin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide), which are optimized for different calcium channel subtypes [2]. The thiazole ring's smaller size and lower lipophilicity are expected to reduce CYP450 metabolism compared to benzothiazole derivatives, based on established medicinal chemistry principles [3].
| Evidence Dimension | Target engagement profile (N-type calcium channel) and predicted metabolic stability |
|---|---|
| Target Compound Data | 2-(4-benzhydrylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide; predicted logP ~3.8; unsubstituted thiazole acceptor |
| Comparator Or Baseline | 2-(4-benzhydrylpiperazin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide; predicted logP ~4.9; benzothiazole acceptor with electron-withdrawing substitution |
| Quantified Difference | Predicted logP difference of approximately -1.1 log units (thiazole vs. 6-F-benzothiazole), suggesting improved aqueous solubility and reduced CYP3A4 liability |
| Conditions | Patent disclosure; predicted physicochemical properties based on structural class |
Why This Matters
The lower lipophilicity of the thiazole variant may offer a superior developability profile, reducing non-specific protein binding and off-target pharmacology compared to benzothiazole analogs.
- [1] Heterocyclic compounds as calcium channel blockers. US Patent Application US20100029681A1, 2010. Section: '2-(4-benzhydrylpiperazin-1-yl)-n-(1,3-thiazol-2-yl)acetamide'. View Source
- [2] Heterocyclic compounds as calcium channel blockers. US Patent Application US20100029681A1, 2010. Section: '2-(4-benzhydrylpiperazin-1-yl)-n-(6-fluoro-1,3-benzothiazol-2-yl)acetamide'. View Source
- [3] Yurttaş L, Kaplancıklı ZA, Özkay Y. Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. J Enzyme Inhib Med Chem. 2013;28:1040-1047. View Source
